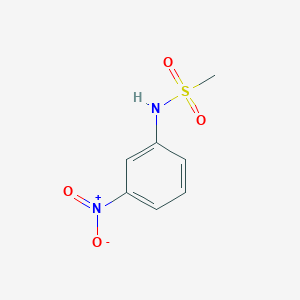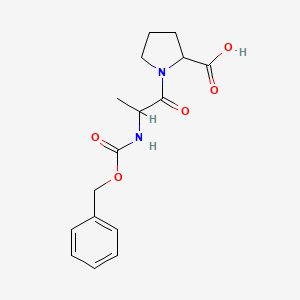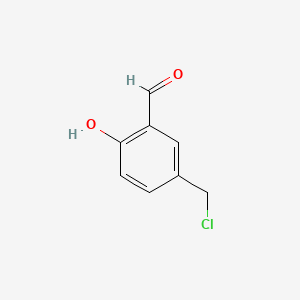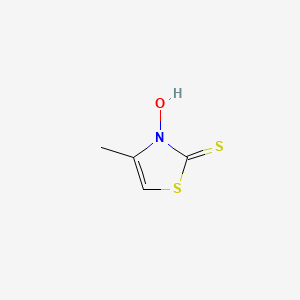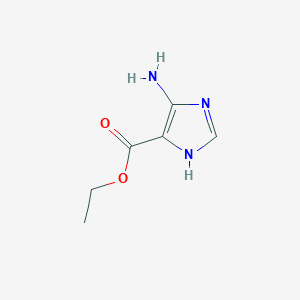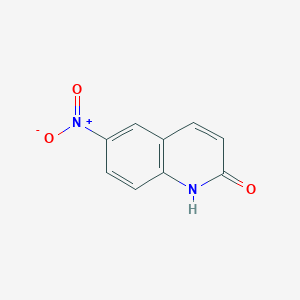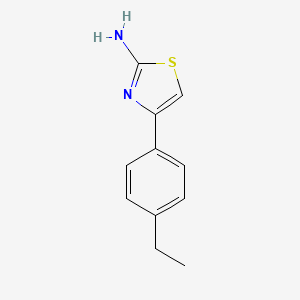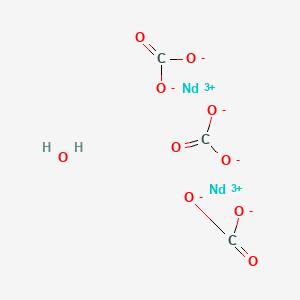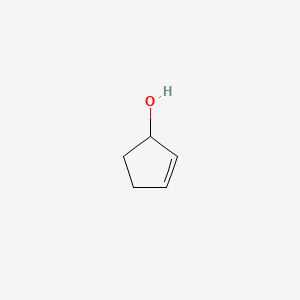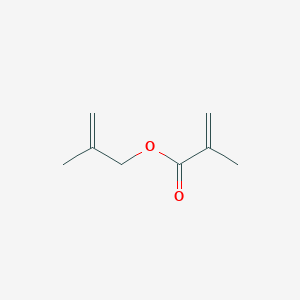
2-Propenylphenol
Übersicht
Beschreibung
2-Propenylphenol, also known as 4-Allylphenol, is a chemical compound with the molecular formula C9H10O . It can be used as a ligand to prepare iridium complex for the study of equilibria between iridium hydride alkylidene structures and their corresponding hydride olefin isomers .
Synthesis Analysis
This compound has been used in the synthesis of 1,3-benzoxazine derivatives by ternary Mannich condensation of this compound, formaldehyde, and primary amines . These derivatives exhibit high antimicrobial activity against various microorganisms .Molecular Structure Analysis
The molecular structure of this compound consists of a total of 20 bonds. There are 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Chemical Reactions Analysis
Phenols, like this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
This compound has a molecular weight of 134.175 Da . Its physical properties such as density, color, hardness, melting and boiling points, and electrical conductivity are typical of phenolic compounds .Wissenschaftliche Forschungsanwendungen
Protonentransfer im angeregten Zustand
2-Propenylphenol wurde für seine intramolekularen und intermolekularen Protonentransferreaktionen im angeregten Zustand untersucht . Diese Reaktionen wurden in kaltem, isoliertem this compound und seinen Clustern mit Wasser und Ammoniak unter Verwendung einer Kombination spektroskopischer Techniken untersucht . Diese Forschung trägt zu unserem Verständnis von Protonentransferreaktionen bei, die grundlegende Prozesse in der Chemie sind.
Selektive Isomerisierung
This compound kann eine selektive Isomerisierung zu (Z)-2-Propenylphenol erfahren . Dieser Prozess wird durch Ru(cod)(cot) in Gegenwart von Triethylphosphin katalysiert, was zu einer hohen Ausbeute (94%) und (Z)-Selektivität (97%) führt . Diese Forschung hat potenzielle Anwendungen in der Synthese komplexer organischer Moleküle.
Tensid in verschiedenen Anwendungen
Alkylphenole, einschließlich this compound, werden als Tenside in einer breiten Palette von Anwendungen eingesetzt . Dazu gehören die Verarbeitung von Holz und Metallen, die Verwendung als Emulgatoren in der Polymerisation und sogar als Lösungsmittel für Aromen .
Endokriner Disruptor
This compound ist ein endokriner Disruptor mit östrogenartigen Eigenschaften . Es wurde gezeigt, dass es die Entwicklung der Brustdrüse verändert . Diese Forschung ist entscheidend für das Verständnis der Umwelt- und Gesundheitsauswirkungen dieser Verbindungen.
Clusterstruktur-Analyse
This compound wurde zur Analyse von Clusterstrukturen verwendet . Die Studie umfasste die Potenzialenergieberechnung der Clusterstruktur . Diese Forschung bietet Einblicke in das Verhalten von Molekülen in Clustern, was in Bereichen wie der atmosphärischen Chemie wichtig ist.
Spektroskopische Techniken
This compound wurde bei der Entwicklung von spektroskopischen Techniken verwendet . Insbesondere die Schwellenwert-Photoionisierungsspektroskopie wurde für die Identifizierung molekularer Konformere in diesen Systemen eingesetzt .
Wirkmechanismus
Target of Action
Phenolic compounds, a group to which 2-propenylphenol belongs, are known to interact with a variety of cellular targets, including enzymes and cell receptors . These interactions can influence various biological processes, contributing to the compound’s overall effects.
Mode of Action
The mode of action of this compound involves its interaction with these targets. As a phenolic compound, this compound may exert its effects through the donation of hydrogen atoms, which can neutralize reactive oxygen species and reduce oxidative stress . This antioxidant activity is a common feature of phenolic compounds and contributes to their protective effects against cellular damage.
Biochemical Pathways
This compound, like other phenolic compounds, is involved in the phenylpropanoid pathway . This pathway is responsible for the biosynthesis of a wide range of organic compounds, including flavanols, anthocyanins, and stilbenes . The downstream effects of this pathway can influence various physiological processes, including plant defense mechanisms and structural support .
Pharmacokinetics
The adme properties of a compound can significantly impact its bioavailability . For instance, a compound’s solubility can influence its absorption and distribution, while its metabolic stability can affect its duration of action .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of potential targets and pathways it can influence. For instance, its antioxidant activity can protect cells from oxidative damage, potentially contributing to cellular health and longevity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and activity . Furthermore, the presence of other molecules can influence this compound’s interactions with its targets, potentially modulating its effects .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known that phenolic compounds, such as 2-Propenylphenol, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Phenolic compounds are known to have a range of effects on cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
A study has suggested that this compound may undergo hydrogen bonding and exhibit molecular mobility
Temporal Effects in Laboratory Settings
A study has suggested that this compound may undergo certain chemical transformations over time
Metabolic Pathways
Phenolic compounds are generally metabolized through the phenylpropanoid pathway
Eigenschaften
IUPAC Name |
2-prop-1-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-7,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGXZPQWZJUGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871163 | |
| Record name | 2-Propenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless viscous liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Propenylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19698 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
6380-21-8 | |
| Record name | 2-(1-Propenyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6380-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-propenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(prop-1-enyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




